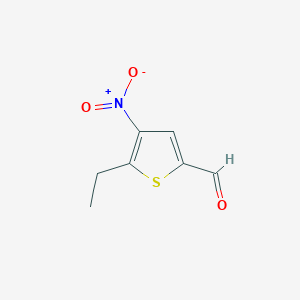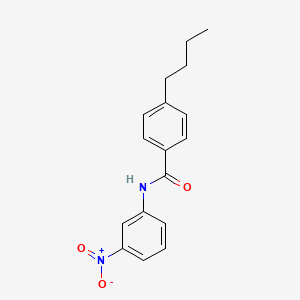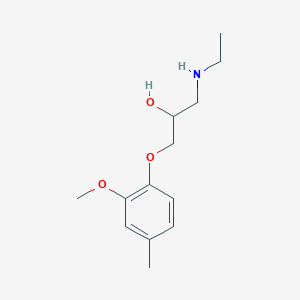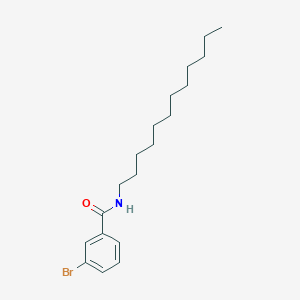
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route often includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Ethyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using reagents such as ethyl halides and fluorobenzenes under specific conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-ethylphenyl)-3-(2-fluorophenyl)urea:
[1-(4-ethylphenyl)ethyl][(4-fluorophenyl)methyl]amine: Another structurally related compound with different chemical properties and uses.
Properties
Molecular Formula |
C19H19FN2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19FN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |
InChI Key |
DFXQJHXGPXICEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![5-Bromo-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11543363.png)


![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)

![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
![2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11543418.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543426.png)

